molecular formula C22H21ClN2O4 B2770240 15-LOX-1 inhibitor 1 CAS No. 2349374-37-2

15-LOX-1 inhibitor 1

Cat. No.: B2770240
CAS No.: 2349374-37-2
M. Wt: 412.87
InChI Key: BRMZRDPEXXAZRV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9c(i472) is an inhibitor of 15-lipoxygenase-1 (15-LO-1;  IC50 = 0.19 µM). It decreases LPS- and IFN-γ-induced NF-ĸB activity in RAW-Blue™ cells when used at concentrations of 0.2, 1, and 5 µM. 9c(i472) reduces LPS- and IFN-γ-induced increases in Nos2 expression and lipid peroxidation in RAW 264.7 cells when used at a concentration of 5 µM.

Biochemical Analysis

Biochemical Properties

15-LOX-1 inhibitor 1 interacts with the enzyme 15-LOX-1, which metabolizes polyunsaturated fatty acids . The inhibitor prevents the enzyme from transforming into potentially inactive conformations . It restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX-1 .

Cellular Effects

This compound has been shown to protect macrophages from lipopolysaccharide-induced cytotoxicity . It inhibits NO formation and lipid peroxidation . The inhibitor has also been found to have anticancer activities, particularly against HT29 and PC3 cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves preventing 15-LOX-1 from transforming into potentially inactive conformations . The inhibitor molecule restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX-1 . This results in the inhibition of the enzyme’s activity and a decrease in the turnover number .

Temporal Effects in Laboratory Settings

It has been observed that certain NSAIDs can progressively increase 15-LOX-1 protein expression in RKO cells over 24, 48, and 72 hours .

Dosage Effects in Animal Models

It has been observed that LOX-1 inhibition significantly prevents metastasis formation in injected mice .

Metabolic Pathways

This compound is involved in the metabolism of unsaturated fatty acids. The enzyme 15-LOX-1, which the inhibitor targets, reacts with polyunsaturated fatty acids and produces metabolites . These metabolites are implicated in many important human diseases, such as cancer .

Transport and Distribution

It has been observed that certain NSAIDs can increase 15-LOX enzymatic activity in normal leukocytes .

Subcellular Localization

It has been observed that 15-LOX-1, the target of the inhibitor, is expressed both in the cytoplasm and in the nucleus . This suggests that the inhibitor may also be present in these locations.

Properties

IUPAC Name

ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMZRDPEXXAZRV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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